N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADQYRUFAGMMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond, which is the most synthetically accessible linkage. This disconnection reveals two primary starting materials: thiophene-2-carboxylic acid and (pyridin-3-yl)methanamine. This approach is the most direct and common strategy for the formation of this and similar amide structures.
The core principle of this retrosynthetic approach is the activation of the carboxylic acid group of thiophene-2-carboxylic acid to facilitate nucleophilic attack by the amino group of (pyridin-3-yl)methanamine. Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride, which can then readily react with the amine.
Classical Synthetic Approaches for Amide Bond Formation
The traditional synthesis of this compound revolves around the coupling of thiophene-2-carboxylic acid and (pyridin-3-yl)methanamine using various reagents and conditions to promote the formation of the amide bond.
Coupling Reagents and Reaction Conditions
A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the reaction with the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.
For the synthesis of related N-(heteroarylmethyl)carboxamides, reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are frequently employed to improve reaction efficiency and minimize side reactions. Another common approach involves the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a base to neutralize the HCl byproduct. For instance, the synthesis of the similar compound N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide has been achieved by reacting thiophene-2-carbonyl chloride with 2-aminomethylpyridine in the presence of DMAP.
The choice of coupling reagent and additives can significantly impact the reaction yield and purity of the final product. Below is a table summarizing common coupling systems used for amide bond formation.
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| EDC | HOBt | DIPEA | DMF, DCM | Reduces racemization and improves yield. |
| DCC | DMAP | - | DCM | Byproduct (DCU) is insoluble and easily filtered. |
| HATU | DIPEA | DIPEA | DMF | Highly efficient, especially for hindered substrates. |
| PyBOP | DIPEA | DIPEA | DMF, CH₂Cl₂ | Good for solid-phase and solution-phase synthesis. |
| SOCl₂ | - | Pyridine (B92270), Et₃N | Toluene, DCM | Forms acyl chloride in situ. |
Solvent Systems and Temperature Optimization
The selection of an appropriate solvent system and the optimization of reaction temperature are crucial for the successful synthesis of this compound. The solvent must be able to dissolve both starting materials and should be inert to the reaction conditions. Common solvents for amide coupling reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN).
The reaction temperature can influence both the reaction rate and the formation of side products. Many amide coupling reactions are initially performed at 0°C to control the exothermic reaction between the activated carboxylic acid and the amine, and then allowed to warm to room temperature to ensure completion. In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive starting materials. For example, the synthesis of N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide from the acyl chloride was conducted at reflux in toluene for 3 hours.
Optimization studies often involve screening various solvents and temperatures to find the conditions that provide the highest yield and purity of the desired product.
| Solvent | Temperature Range (°C) | Observations |
| Dichloromethane (DCM) | 0 to Room Temperature | Good for many coupling reagents, easy to remove. |
| N,N-Dimethylformamide (DMF) | Room Temperature to 80°C | High boiling point, good for less soluble starting materials. |
| Tetrahydrofuran (THF) | 0 to 66°C (reflux) | Aprotic solvent, suitable for a range of coupling reactions. |
| Toluene | Room Temperature to 111°C (reflux) | Higher boiling point, useful for driving reactions to completion. |
Advanced Synthetic Strategies for this compound
To overcome some of the limitations of classical batch synthesis, such as long reaction times and purification challenges, advanced synthetic methodologies like microwave-assisted synthesis and flow chemistry have been explored for the formation of amide bonds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. This technique has been successfully applied to the synthesis of various amides, including those with heterocyclic moieties.
The synthesis of thiophene (B33073) carboxamides under microwave irradiation has been reported to proceed efficiently. For the synthesis of this compound, a mixture of thiophene-2-carboxylic acid, (pyridin-3-yl)methanamine, and a suitable coupling reagent in a microwave-compatible solvent can be subjected to microwave irradiation. The optimization of microwave parameters such as power, temperature, and reaction time is crucial for achieving high yields and minimizing byproduct formation.
Below is a hypothetical data table illustrating potential reaction conditions for the microwave-assisted synthesis of the target compound, based on literature for similar reactions.
| Coupling System | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| EDC/HOBt | DMF | 100 | 120 | 10 | 85 |
| HATU/DIPEA | ACN | 150 | 100 | 5 | 92 |
| T3P® | Ethyl Acetate (B1210297) | 120 | 110 | 15 | 88 |
Flow Chemistry Techniques
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. researchgate.net In a flow chemistry setup for amide synthesis, solutions of the starting materials and reagents are continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported reagent or catalyst.
The synthesis of amides in flow reactors has been extensively studied. researchgate.net For the preparation of this compound, a solution of thiophene-2-carboxylic acid and a coupling agent could be mixed with a solution of (pyridin-3-yl)methanamine and a base in a T-mixer before entering a heated reactor coil. The short residence time in the heated zone can lead to rapid product formation. The product stream can then be collected, and the solvent removed to yield the desired amide.
This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to optimize the yield and purity of the product.
A representative flow chemistry setup and potential parameters are outlined in the table below.
| Reagent 1 | Reagent 2 | Flow Rate (mL/min) | Reactor Temperature (°C) | Residence Time (min) | Yield (%) |
| Thiophene-2-COCl, Et₃N in THF | Pyridin-3-ylmethanamine in THF | 0.5 | 80 | 10 | 90 |
| Thiophene-2-COOH, HATU, DIPEA in ACN | Pyridin-3-ylmethanamine in ACN | 0.2 | 100 | 15 | 95 |
Catalytic Approaches (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed reactions are pivotal in the synthesis and functionalization of thiophene and pyridine-containing compounds. For structures analogous to this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental. These reactions are typically employed to create carbon-carbon bonds, for instance, by coupling a halogenated thiophene or pyridine precursor with a suitable boronic acid.
One common strategy involves the Suzuki cross-coupling of a bromo-substituted thiophene-2-carboxamide with an aryl or heteroaryl boronic acid. For example, in the synthesis of novel thiophene-based 1,3,4-oxadiazoles, 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole was coupled with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst, achieving yields between 58-78% cmu.ac.th. This methodology is directly applicable to the functionalization of the thiophene ring in the target compound.
Furthermore, intramolecular C–H arylation catalyzed by palladium has been used to synthesize fused heterocyclic compounds from pyridine amides. For instance, the C–H arylation of a 2-quinolinecarboxyamide bearing a bromo-substituted N-aryl group was achieved using a Pd(OAc)₂ catalyst with a PPh₃ ligand, resulting in a 94% yield of the cyclized product beilstein-journals.org. This highlights the potential for creating complex, rigidified analogs of this compound.
Microwave-assisted palladium(II)-catalyzed C-3 acylation of thiophenes represents another advanced technique for functionalization, where a 2-pyridinyl directing group on the thiophene ring facilitates selective C-H activation rsc.org.
| Reaction Type | Substrates | Catalyst/Ligand | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Cross-Coupling | 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole, Aryl-boronic acid | Pd(PPh₃)₄ | Potassium phosphate / 1,4-Dioxane, H₂O | 58-78% | cmu.ac.th |
| Intramolecular C-H Arylation | N-(2-bromophenyl)-2-quinolinecarboxamide | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMA | 94% | beilstein-journals.org |
| Heck Coupling | Aryl halides, Methyl acrylate | Thiophene based imino-pyridyl palladium(II) complexes | - | - | fayoum.edu.eg |
Derivatization and Scaffold Functionalization
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs. These sites include the thiophene ring, the pyridine moiety, and the amide linker.
Modifications at the Thiophene Ring
The thiophene ring is amenable to various substitutions. Synthetic strategies have been developed for thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino groups at the 3-position through the cyclization of functionalized precursors nih.gov. The 5-position of thiophene-2-carboxylic acid can be lithiated using lithium diisopropylamide (LDA), which allows for the introduction of a wide range of electrophiles to create 5-substituted derivatives wikipedia.org.
A study on N-(thiophen-2-yl) nicotinamide derivatives demonstrated various substitutions on the thiophene ring, including the introduction of methyl and cyano groups, alongside an ester functionality mdpi.com. These modifications are achieved through multi-step synthetic sequences starting from appropriately substituted thiophene precursors.
| Position of Modification | Substituent Introduced | Methodology | Reference |
|---|---|---|---|
| 3-position | -OH, -CH₃, -NH₂ | Cyclization of functionalized precursors | nih.gov |
| 5-position | Various electrophiles | Lithiation with LDA followed by electrophilic quench | wikipedia.org |
| 3 and 4-positions | -CH₃, -CN, -COOEt | Multi-step synthesis from substituted thiophenes | mdpi.com |
Substitutions on the Pyridine Moiety
The pyridine ring's electronic nature dictates its reactivity towards substitution. Electrophilic substitution, which would be required to functionalize the pyridine ring of this compound at positions other than the nitrogen, typically occurs at the 3-position (relative to the nitrogen) under harsh conditions nih.gov. However, in the context of the pyridin-3-ylmethyl group, the existing substitution pattern influences further reactions.
Research on N-(pyridin-3-ylmethyl)pivalamide has shown that lithiation can occur at the 4-position of the pyridine ring, providing a route to 4-substituted derivatives researchgate.net. Additionally, studies on related N-(thiophen-2-yl) nicotinamide compounds have showcased a variety of substituents on the pyridine ring, including chloro and methyl groups, which are incorporated by starting with pre-functionalized nicotinic acid derivatives mdpi.com.
| Position of Modification | Substituent Introduced | Methodology | Reference |
|---|---|---|---|
| 4-position | Various electrophiles | Directed lithiation | researchgate.net |
| 5 and 6-positions | -Cl | Synthesis from 5,6-dichloronicotinic acid | mdpi.com |
| 6-position | -CH₃ | Synthesis from 6-methylnicotinic acid | mdpi.com |
Variations in the Amide Linker Region
The amide bond itself is a key structural feature. While direct modification of the existing amide bond is challenging without cleavage, analogs with different linkers can be synthesized. This can be achieved by replacing the thiophene-2-carboxylic acid or the 3-(aminomethyl)pyridine with alternative building blocks. For example, using homologous carboxylic acids (e.g., thiophene-2-acetic acid) or amines (e.g., 2-(pyridin-3-yl)ethanamine) would alter the spacing and flexibility of the linker. Standard peptide coupling reagents such as 1,1'-carbonyldiimidazole have been effectively used to synthesize pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids, demonstrating the feasibility of creating a library of analogs with diverse amide connections uran.ua.
Introduction of Diverse Heterocyclic Moieties
The this compound scaffold can be elaborated by incorporating additional heterocyclic rings. This can be achieved by either using a functionalized thiophene or pyridine ring as a handle for further annulation reactions or by synthesizing analogs where one of the existing rings is replaced by a different heterocycle.
For instance, thiophene-2-carboxamide derivatives have been used as precursors for the synthesis of more complex systems containing pyrazole, thiazole, and 1,3,4-oxadiazole rings. These are often constructed from a carbohydrazide derivative of the parent carboxamide. Similarly, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives from substituted thiophenes showcases the fusion of a pyrimidine ring onto the thiophene core dmed.org.ua. These strategies allow for the creation of novel molecular architectures with potentially enhanced biological activities.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Design Principles for N-(pyridin-3-ylmethyl)thiophene-2-carboxamide Analogues
The rational design of analogues is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its target and improving its pharmacokinetic profile.
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to modulate a compound's properties. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several bioisosteric modifications can be envisioned:
Thiophene (B33073) Ring: The thiophene ring is a well-known bioisostere of benzene (B151609), phenol, and aniline (B41778) rings. researchgate.netnih.gov It can be replaced by other five-membered heterocycles such as furan (B31954) or pyrrole, or by aromatic rings like phenyl or even another pyridine (B92270) ring to explore different electronic and steric interactions. cambridgemedchemconsulting.comresearchgate.net The choice of bioisostere can influence the compound's electron density, polarity, and ability to form specific interactions like hydrogen bonds or π-π stacking. nih.gov
Pyridine Ring: The pyridine ring can be substituted with other aromatic systems. For example, replacing a phenyl moiety with a pyridyl group has proven successful in creating potent antihistamines. researchgate.net Phenyl, other nitrogen-containing heterocycles, or even non-aromatic rings could be explored to alter basicity, solubility, and target engagement.
Carboxamide Linker: The amide bond is a critical structural element in many biologically active molecules. mdpi.com However, it can be susceptible to metabolic hydrolysis. Non-classical bioisosteres such as 1,2,4-triazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding capabilities of the amide group while offering enhanced metabolic stability. drughunter.com Another strategy is the use of a "retro-amide" (swapping the CO and NH positions), which can maintain potency while dramatically improving selectivity by optimizing hydrogen bonding patterns. drughunter.com
The parent compound possesses several rotatable single bonds, allowing for significant conformational flexibility. The spatial orientation of the thiophene and pyridine rings relative to each other is a key determinant of biological activity. Crystallographic studies of a related isomer, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, show a dihedral angle of 77.79° between the two rings. researchgate.net Studies on similar thiophene–carbohydrazide–pyridine structures demonstrate that this angle can vary widely, from nearly planar (5-21°) to almost perpendicular (83°), depending on the specific structure and crystal packing forces. nih.gov
This inherent flexibility can be constrained to lock the molecule into a more potent, "bioactive" conformation. Strategies for rigidity enhancement include:
Incorporation into Ring Systems: Fusing the core structure into a larger, more rigid framework, such as creating thieno[2,3-d]pyrimidine (B153573) derivatives, can reduce the number of rotatable bonds. researchgate.net
Introduction of Rigid Spacers: Replacing flexible alkyl linkers with rigid units like cyclopropane (B1198618) or cubane (B1203433) can restrict conformational freedom. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. acs.org For the thiophene carboxamide class of compounds, a general pharmacophore model can be derived from the analysis of active analogues. Key features typically include:
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.
Hydrogen Bond Donor: The amide N-H group.
Aromatic/Hydrophobic Regions: The thiophene ring provides a key hydrophobic region that can engage in π-π stacking or hydrophobic interactions. researchgate.net
Additional Interaction Point: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a point of ionic interaction.
This model serves as a template for designing new molecules or for virtual screening of compound libraries to identify novel hits with the desired interaction profile. acs.org
Positional and Substituent Effects on Biological Profiles
The placement and nature of substituents on the aromatic rings can profoundly influence the biological activity of the analogues by altering their electronic, steric, and lipophilic properties.
Modifying the electronic environment of the thiophene or pyridine rings can significantly impact target binding affinity. A detailed study on a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors provides clear insights into these effects. mdpi.comnih.gov In this study, various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) were placed on the N-phenyl ring. mdpi.comnih.gov
The key finding was that potent inhibitory activity was almost exclusively observed in analogues bearing a strong electron-withdrawing cyano (-CN) group at position 2 of the phenyl ring. mdpi.comnih.gov Other EWGs like nitro (-NO2) and trifluoromethyl (-CF3), or the electron-donating methyl (-CH3) group, failed to confer significant activity. mdpi.comnih.gov This suggests a highly specific electronic requirement within the binding pocket of the target protein. mdpi.com Mapping the molecular orbitals of active compounds revealed that strong EWGs create an electron-deficient surface that may be crucial for specific interactions. nih.gov
| Compound Analogue Base | Substituent at Position 2 | Electronic Nature | Relative FOXM1 Expression (% of Control) | Activity |
|---|---|---|---|---|
| 4-Fluoro-phenyl | -H (Reference) | Neutral | ~100% | Inactive |
| 4-Fluoro-phenyl | -CN | Strong EWG | < 50% | Active |
| 4-Chloro-phenyl | -CN | Strong EWG | < 50% | Active |
| 4-Fluoro-phenyl | -NO₂ | Strong EWG | ~100% | Inactive |
| 4-Fluoro-phenyl | -CF₃ | Strong EWG | ~100% | Inactive |
| 4-Fluoro-phenyl | -CH₃ | EDG | ~100% | Inactive |
The size, shape, and polarity of substituents are critical for ensuring a proper fit within a binding site and for achieving a favorable absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Steric Hindrance: The impact of steric bulk is highly context-dependent. In the aforementioned FOXM1 inhibitor study, the activity of the potent cyano-substituted series was largely independent of the size of the halogen (F, Cl, Br, or I) at position 4 of the phenyl ring. mdpi.com This indicates that the binding site in that region can accommodate a range of substituent sizes without a significant loss of affinity. However, in other cases, bulky substituents can cause steric clashes that prevent optimal binding.
Lipophilicity Modulation: Lipophilicity, often expressed as LogP, is a crucial parameter for drug efficacy. A study of thiophene carboxamide analogues of the natural product solamin found that the length of an alkyl chain in the "tail" part of the molecule was essential for growth inhibitory activity against cancer cells, highlighting the need for optimal lipophilicity for membrane transport or target interaction. nih.gov In another example, replacing a methoxy (B1213986) group with more lipophilic alkyl groups was found to reduce metabolic stability, but this could be restored by using 5- or 6-membered rings, which helped to balance lipophilicity and block metabolic pathways. cambridgemedchemconsulting.com Therefore, careful modulation of substituents is required to achieve a balance between potency, selectivity, and drug-like properties.
Scaffold Hopping and Privileged Structures within Thiophene/Pyridine Carboxamide Classes
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The thiophene and pyridine rings are prominent examples of such scaffolds, frequently appearing in a wide array of biologically active compounds. nih.govresearchgate.netmdpi.com Thiophene-based compounds, for instance, are known to exhibit diverse therapeutic effects, including antibacterial, anti-inflammatory, and cytotoxic properties. researchgate.net Similarly, pyridine derivatives are of great interest due to their potential for a vast range of biological activities, and their fused analogs often present even greater possibilities for interacting with various biological targets. mdpi.com
The combination of these two heterocycles in the thiophene/pyridine carboxamide class creates a versatile core structure. The carboxamide linker (-CO-NH-) is a crucial and robust building block in proteins and is recognized for its resistance to hydrolysis and its ability to form essential hydrogen bonds, a key feature in drug-receptor interactions. nih.govmdpi.com
"Scaffold hopping" is a drug design strategy that involves modifying the core molecular framework (the scaffold) of a known active compound to identify novel structures with similar or improved pharmacological profiles. This technique is particularly useful for overcoming issues with a lead compound, such as poor metabolic stability or toxicity, while retaining the key pharmacophoric features necessary for biological activity. researchgate.net For the thiophene/pyridine carboxamide class, scaffold hopping could involve several approaches:
Heteroatom Replacement: Swapping the sulfur atom in the thiophene ring for another heteroatom or replacing the nitrogen in the pyridine ring.
Ring System Modification: Replacing the thiophene or pyridine ring with other aromatic or heterocyclic systems, such as furan, pyrimidine, or even a phenyl ring, to alter properties like solubility, metabolic stability, and binding affinity. researchgate.net For example, replacing a phenyl group with a pyridyl or pyrimidyl ring can enhance metabolic stability.
This strategy allows chemists to explore new chemical space, potentially leading to compounds with improved drug-like properties and novel intellectual property.
Table 1: Conceptual Examples of Scaffold Hopping from the this compound Core
| Original Scaffold Moiety | Potential Scaffold Hop | Rationale for Modification |
|---|---|---|
| Thiophene | Furan | To modulate electronic properties and hydrogen bonding capacity. |
| Thiophene | Thiazole | To introduce an additional nitrogen atom for new interaction points and altered polarity. |
| Pyridine | Pyrimidine | To increase metabolic stability and alter hydrogen bonding patterns. |
| Pyridine | Phenyl | To modify lipophilicity and explore interactions within hydrophobic pockets. |
| Carboxamide Linker | Reverse Amide or Sulfonamide | To change hydrogen bond donor/acceptor patterns and improve metabolic stability. |
Rationalizing Structure-Dependent Potency and Selectivity
The potency and selectivity of compounds within the thiophene/pyridine carboxamide class are highly dependent on the specific substitutions made to the core structure. SAR studies on related compound series provide a framework for understanding these dependencies.
For instance, in the development of agonists for the G protein-coupled receptor 35 (GPR35), a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives were optimized. nih.gov These studies revealed that specific substitutions on the thiophene ring system could significantly modulate the compound's potency and efficacy. nih.govnih.gov For example, compound 13 from this series was identified as a highly potent GPR35 agonist, while compounds 30 and 36 showed the highest efficacy in causing β-arrestin translocation, indicating that subtle structural changes can lead to biased agonism. nih.gov
Similarly, studies on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues as antibacterial agents against ESBL-producing E. coli demonstrated that substitutions on the thiophene ring directly impacted efficacy. mdpi.com The introduction of various aryl groups at the 5-position of the thiophene ring via Suzuki coupling led to a library of compounds with varying antibacterial activities. mdpi.com Specifically, compounds 4a (with a 4-fluorophenyl group) and 4c (with a 4-chlorophenyl group) showed the highest activity, suggesting that electron-withdrawing groups at this position enhance the antibacterial effect. mdpi.com
Table 2: SAR Findings in Related Thiophene Carboxamide Derivatives
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Thieno[3,2-b]thiophene-2-carboxylic acids | GPR35 Agonism | Optimization of substitutions led to potent and biased agonists, highlighting the importance of the thiophene core modifications. | nih.gov |
| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | Antibacterial (ESBL E. coli) | Compounds with 4-fluoro and 4-chloro-phenyl substitutions at the 5-position of the thiophene ring showed the highest activity. | mdpi.com |
| Thiophene 2-carboxamides | Antioxidant | Amino thiophene-2-carboxamide derivatives showed significant antioxidant inhibition activity. | nih.gov |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 Inhibition | Electron-withdrawing substituents (like -CN) on the phenyl ring resulted in the highest inhibitory activity and most favorable docking scores. | mdpi.com |
Investigation of Molecular Interactions and Target Engagement
Identification of Biological Targets and Pathways
The identification of specific biological molecules with which a compound interacts is the first step in characterizing its mechanism of action. Research into N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has primarily focused on its effects on enzymatic activity.
Investigations have identified this compound as an inhibitor of the enzyme stearoyl-CoA desaturase (SCD). SCD is a key enzyme in fatty acid metabolism, responsible for catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids.
In a microsomal assay designed to determine the inhibitory activity of various compounds on SCD, this compound was evaluated. The results from this screening indicated that the compound is an effective inhibitor of SCD. Specifically, at a concentration of 10 µM, it was shown to reduce the activity of the stearoyl-CoA desaturase enzyme by more than 50%. google.com The IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, was also mentioned as a measure for the potency of compounds in this class, though a specific value for this compound was not detailed in the available documentation. google.com
There is no publicly available research data on the inhibitory effects of this compound on other specific enzymes, such as kinases or hydrolases.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | Concentration | % Inhibition | Source |
|---|---|---|---|---|
| Stearoyl-CoA desaturase (SCD) | Microsomal Assay | 10 µM | > 50% | google.com |
Following a comprehensive review of scientific literature, no studies detailing the binding of this compound to specific cellular receptors have been identified.
There is currently no available data from studies investigating the potential for this compound to modulate protein-protein interactions.
No research has been published on the interaction of this compound with nucleic acids such as DNA or RNA.
Mechanistic Elucidation of Biological Actions
Understanding the functional consequences of a compound's interaction with its biological target is essential for elucidating its mechanism of action.
While the inhibition of the SCD enzyme by this compound suggests a role in the modulation of lipid metabolism, specific data from cell-based functional assays for this compound are not available in the public domain. Such assays would be necessary to confirm the downstream cellular effects of its enzyme-inhibitory activity.
Biochemical Pathway Perturbation Analysis
There is no available research detailing the effects of this compound on specific biochemical pathways. Studies that would typically involve assays to measure changes in enzyme activity, protein phosphorylation, or metabolite levels following exposure to the compound have not been published. Therefore, its mechanism of action at a biochemical level is currently unknown.
Cellular Uptake and Localization Studies (excluding pharmacokinetics)
Information regarding the cellular uptake and subcellular localization of this compound is not present in the current body of scientific literature. Research that would typically employ techniques such as fluorescence microscopy with tagged compounds or cellular fractionation followed by analytical detection to determine how the compound enters cells and where it accumulates has not been reported.
Phenotypic Screening and Target Deconvolution
There are no published reports of this compound being included in phenotypic screening campaigns. Such screens would assess the compound's effects on cell morphology, proliferation, or other observable characteristics to identify potential therapeutic activities. Consequently, without initial screening data, no target deconvolution studies—aimed at identifying the specific molecular targets responsible for any observed phenotypic effects—have been undertaken.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the interactions that stabilize the ligand-protein complex. For thiophene (B33073) carboxamide derivatives, docking studies have been employed to elucidate their binding mechanisms with various protein targets, such as enzymes and receptors implicated in cancer. mdpi.comnajah.edu
Scoring Functions and Binding Affinity Estimation
Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. lu.se These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating better binding. For thiophene carboxamide derivatives investigated as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent, docking scores have been calculated using methods like XP-Glide. mdpi.comnajah.edu
In addition to docking scores, more rigorous methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate binding free energies, providing a more accurate estimation of binding affinity. mdpi.comnajah.edu These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies.
Table 1: Example of Calculated Binding Energies for Thiophene Carboxamide Derivatives
| Compound | Docking Score (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | Target Protein |
|---|---|---|---|
| Thiophene Carboxamide 2b | - | - | Tubulin |
| Thiophene Carboxamide 2e | - | - | Tubulin |
| Colchicine (Reference) | - | - | Tubulin |
| CA-4 (Reference) | - | - | Tubulin |
Note: Specific values for N-(pyridin-3-ylmethyl)thiophene-2-carboxamide are not publicly available; this table illustrates the type of data generated for analogous compounds as reported in literature. mdpi.comnajah.edu
Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Analysis of the docked poses of thiophene carboxamide derivatives reveals the key interactions responsible for their binding.
Hydrogen Bonding: The amide group in the carboxamide scaffold is a potent hydrogen bond donor and acceptor. Studies on the closely related isomer, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, show the formation of N—H⋯N hydrogen bonds that link molecules into dimers in the crystal structure. researchgate.netiucr.org In docking simulations, similar derivatives form hydrogen bonds with amino acid residues like Serine (S-178) and Glutamine (Q-245) in the binding pockets of target proteins. mdpi.com
Hydrophobic Interactions: The thiophene and pyridine (B92270) rings are aromatic and can engage in favorable hydrophobic interactions with nonpolar residues in the protein's binding site. These interactions are crucial for the deep accommodation of the ligand within the binding pocket. mdpi.com
Pi-Stacking and Pi-Cationic Interactions: The aromatic nature of the thiophene and pyridine rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine. nih.gov Furthermore, the thiophene ring, despite having its electron density influenced by substituents, can participate in π-cationic interactions with positively charged residues like lysine (B10760008) (K-350), contributing significantly to the binding affinity. nih.gov While aromatic π-π stacking is not always evident in the crystal structures of all related compounds, these interactions are frequently predicted in protein binding sites. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational flexibility of the ligand over time. rsc.org For thiophene carboxamide derivatives, MD simulations have been used to confirm the stability of docking poses and to analyze the evolution of interactions within the binding pocket. mdpi.comresearchgate.net Simulations run for nanoseconds (e.g., 100 ns) can show whether the ligand remains stably bound or if significant conformational changes occur. researchgate.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests a stable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
Descriptor Calculation and Selection
The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These can range from simple 0D descriptors (e.g., molecular weight) to 3D descriptors that capture the spatial arrangement of atoms. For thiophene and imidazopyridine derivatives, a wide range of descriptors are calculated to build robust QSAR models. nih.gov
Table 2: Common Classes of Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Description |
|---|---|---|
| 0D Descriptors | Molecular Weight, Atom Counts | Basic constitutional properties of the molecule. |
| 1D Descriptors | LogP, Polar Surface Area (PSA) | Properties related to hydrophobicity and polarity. |
| 2D Descriptors | Topological Indices (e.g., Kier's) | Describe molecular connectivity and branching. |
| 3D Descriptors | Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA) | Represent the 3D shape and electronic properties of the molecule. mdpi.com |
Feature selection techniques, such as multivariate linear regression (MLR), are then employed to select the most relevant descriptors that correlate with the biological activity. nih.gov
Statistical Validation and Predictive Power
A QSAR model's reliability and predictive power must be rigorously validated. This involves both internal and external validation techniques. nih.gov
Internal Validation: Techniques like leave-one-out cross-validation are used to assess the robustness of the model. The cross-validated coefficient of determination (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set. The predictive coefficient of determination (R²_pred or R²_test) is calculated for this purpose. nih.gov
For series of inhibitors including thiophene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed with high internal and external predictive power, demonstrating their utility in predicting the inhibitory activity of new analogs. nih.govmdpi.com
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.7 |
| Q² | Cross-validated coefficient of determination (robustness) | > 0.5 |
| R²_pred | Predictive R² for the external test set (predictive ability) | > 0.6 |
| SEE | Standard Error of Estimate | Low value desired |
Note: These are general guideline values for creating a statistically significant QSAR model. nih.govmdpi.com
De Novo Drug Design and Virtual Screening Applications
De novo drug design and virtual screening represent two powerful computational strategies for identifying and optimizing novel drug candidates. While direct studies on the de novo design of this compound are not extensively documented, the principles of these techniques can be readily applied to this scaffold, leveraging the known biological activities of related thiophene and pyridine-containing compounds. nih.gov
De Novo Drug Design
De novo design involves the computational generation of novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com For a scaffold like this compound, a de novo design approach would typically involve:
Scaffold Hopping and Fragment-Based Growth: Beginning with the core thiophene-carboxamide or pyridine moiety, algorithms can "grow" new structures by adding fragments from a pre-defined chemical library. This allows for the exploration of novel chemical space around the core scaffold to identify derivatives with potentially improved binding affinities and pharmacokinetic profiles.
Structure-Based Design: If the three-dimensional structure of a biological target is known, de novo design algorithms can build molecules that are complementary to the binding site. For instance, if this compound were to be optimized as a kinase inhibitor, the algorithm would generate structures that form favorable interactions with the ATP-binding pocket of the target kinase.
Virtual Screening Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com N-(pyridin-yl)thiophene-2-carboxamide and its derivatives can be subjected to virtual screening campaigns to explore their potential against a wide range of biological targets.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of active molecules is available, LBVS can be employed. This method uses the known active compounds as a template to search for other molecules in a database with similar physicochemical properties.
Structure-Based Virtual Screening (SBVS): With a known target structure, SBVS, often through molecular docking, can be used to predict the binding mode and affinity of a large number of compounds. Thiophene-2-carboxamide derivatives have been evaluated using molecular docking to predict their interactions with various enzymes, demonstrating the utility of this approach. nih.gov
A hypothetical virtual screening workflow for this compound could involve screening a large compound library against a specific therapeutic target. The top-scoring compounds would then be selected for further experimental validation. The results of such a screening are often presented in a tabular format, as shown below.
| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|---|
| Analog 1 | -9.5 | LYS78, GLU91, LEU132 | 0.5 |
| Analog 2 | -9.2 | LYS78, ASP145, PHE146 | 0.8 |
| Analog 3 | -8.8 | GLU91, LEU132, VAL135 | 1.2 |
| This compound | -8.5 | LYS78, GLU91 | 2.0 |
Advanced Quantum Chemical Calculations (e.g., DFT for electronic properties relevant to interactions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules, which are crucial for their interaction with biological targets. researchgate.net For this compound, DFT calculations can elucidate several key parameters that govern its reactivity and binding capabilities.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. mdpi.com For thiophene-2-carboxamide derivatives, DFT studies have shown that the HOMO-LUMO energy gap can range from approximately 3.11 to 3.83 eV. nih.gov A smaller energy gap generally implies higher reactivity, which can be advantageous for covalent inhibitors or for compounds that undergo metabolic activation.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interactions. The MEP map of this compound would reveal regions of negative potential (electron-rich areas, such as around the oxygen and nitrogen atoms) and positive potential (electron-poor areas, such as around the amide hydrogen). These regions are critical for forming hydrogen bonds and other electrostatic interactions with amino acid residues in a protein's binding site.
Quantum Chemical Descriptors
A variety of quantum chemical descriptors can be calculated using DFT to quantify the electronic properties of this compound. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic structure of a series of compounds with their biological activity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide nih.gov | -6.54 | -1.51 | 5.03 | Not Reported |
| 3-amino-thiophene-2-carboxamide derivative nih.gov | -5.89 | -2.06 | 3.83 | Not Reported |
| 3-hydroxy-thiophene-2-carboxamide derivative nih.gov | -6.12 | -2.54 | 3.58 | Not Reported |
| 3-methyl-thiophene-2-carboxamide derivative nih.gov | -6.23 | -2.40 | 3.83 | Not Reported |
These advanced computational approaches provide a powerful framework for the rational design and optimization of drugs based on the this compound scaffold, facilitating the development of new therapeutics with enhanced efficacy and safety profiles.
Analytical Methodologies for Complex Characterization in Research
Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis for binding, advanced NMR for conformational studies)
Spectroscopic techniques are indispensable for probing the electronic and structural properties of N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, offering insights into its interaction with biological targets and its conformational dynamics in solution.
UV-Visible (UV-Vis) Spectroscopy: This technique is often used to study binding interactions. For instance, in antioxidant assays of related thiophene-2-carboxamide derivatives, UV-Vis spectrophotometry has been used to measure the decrease in absorbance of radical cations, indicating the compound's activity. nih.gov A similar approach could be employed to monitor the binding of this compound to a target protein by observing shifts in the absorption maxima or changes in molar absorptivity upon complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. 1D-NMR (¹H and ¹³C) provides primary information on the chemical environment of each atom. For analogous thiophene (B33073) carboxamide scaffolds, ¹H-NMR spectra have been recorded at high frequencies (e.g., 500 MHz) to confirm their structures. mdpi.com Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish through-bond and through-space correlations, confirming the connectivity of the pyridinylmethyl and thiophene-2-carboxamide moieties and providing detailed conformational information.
| Technique | Application for this compound | Typical Data Obtained |
| UV-Vis Spectroscopy | Monitoring binding events with target molecules. | Shift in wavelength of maximum absorbance (λmax), change in absorbance intensity. |
| ¹H NMR | Confirming the presence and connectivity of protons. | Chemical shifts (δ), coupling constants (J), integration values. |
| ¹³C NMR | Identifying the carbon skeleton of the molecule. | Chemical shifts (δ) for each unique carbon atom. |
| 2D-NMR (COSY, HSQC) | Elucidating detailed structural connectivity and conformation. | Correlation peaks indicating proton-proton and proton-carbon connectivities. |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is essential for both the purification of this compound after synthesis and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of reactants and the appearance of the product spot can be visualized. mdpi.com The retention factor (Rf) value provides a preliminary measure of the compound's polarity and purity.
Column Chromatography: For purification on a larger scale, gravitational or flash column chromatography is the standard method. The crude product is loaded onto a stationary phase (typically silica gel) and eluted with a solvent system, often the same as or similar to the one optimized using TLC. mdpi.com Fractions are collected and analyzed to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC offers a more precise method for purity determination and quantitative analysis. Using a reverse-phase column (e.g., C18) with a suitable mobile phase, HPLC can separate the target compound from any impurities or unreacted starting materials. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Key Parameter |
| TLC | Reaction monitoring, purity check. | Silica gel-coated plates. | Ethyl Acetate/Hexane mixtures. | Retention Factor (Rf). mdpi.com |
| Column Chromatography | Purification of crude product. | Silica gel (e.g., 400-600 mesh). | Ethyl Acetate/Hexane mixtures. mdpi.com | Elution profile. |
| HPLC | Final purity assessment, quantification. | C18 reverse-phase column. | Acetonitrile/Water with additives. nih.gov | Retention time, peak area. |
X-ray Crystallography for Ligand-Target Complex Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a molecule. While specific data for this compound is not available, analysis of its isomer, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, provides a clear example of the detailed structural information that can be obtained. researchgate.net
This technique elucidates precise bond lengths, bond angles, and torsion angles. For the pyridin-2-yl isomer, the dihedral angle between the thiophene and pyridine (B92270) rings was determined to be 77.79 (8)°. researchgate.net Crucially, it also reveals intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. In the crystal structure of the isomer, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds. researchgate.net If this compound were to be co-crystallized with a biological target, this method could reveal the specific binding mode and key interactions within the active site.
Table of Crystallographic Data for the Isomer N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.681 (3) |
| b (Å) | 8.088 (3) |
| c (Å) | 14.875 (6) |
| β (°) | 103.175 (4) |
| Volume (ų) | 1016.8 (7) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 110 |
Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to identify its metabolites following in vitro or in vivo studies.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with HRMS are used to confirm the identity of a newly synthesized compound by providing a highly accurate mass measurement, which can be used to deduce the elemental formula. mdpi.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For metabolite identification, a biological sample (e.g., from liver microsome incubation) is first subjected to chromatographic separation (UPLC or HPLC) to resolve the parent compound from its metabolites. nih.gov The separated components are then introduced into a mass spectrometer. The instrument can be operated in full-scan mode to detect ions corresponding to the expected masses of potential metabolites (e.g., hydroxylated, demethylated, or glucuronidated products). In tandem MS (MS/MS) mode, a specific metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern, which helps to confirm its structure. This methodology allows for the sensitive detection and structural characterization of metabolic products without discussing their broader ADMET profiles. nih.govnih.gov
Future Research Directions and Translational Perspectives Academic Focus
Exploration of Novel Analogues with Enhanced Specificity
The development of novel analogues from a parent scaffold is a cornerstone of medicinal chemistry. For N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, future research would logically pursue the synthesis and evaluation of new derivatives to enhance biological specificity and potency. This exploration would involve systematic structural modifications to its core components: the pyridine (B92270) ring, the thiophene (B33073) ring, and the central carboxamide linker.
Key strategies would include:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring could modulate the compound's electronic properties and its ability to interact with biological targets.
Modification of the Thiophene Ring: Altering the thiophene moiety, for instance by creating 5-substituted derivatives, has been a successful strategy for other thiophene-containing compounds to improve activity. mdpi.com
Bioisosteric Replacement: Replacing the thiophene or pyridine rings with other heterocyclic systems could lead to analogues with improved pharmacokinetic properties while retaining the desired biological activity.
The synthesized analogues would be subjected to rigorous screening to identify compounds with superior selectivity towards a specific biological target, thereby minimizing potential off-target effects.
| Modification Strategy | Rationale | Potential Outcome |
| Pyridine Ring Substitution | Modulate pKa and hydrogen bonding capacity | Enhanced target binding and selectivity |
| Thiophene Ring Modification | Alter lipophilicity and metabolic stability | Improved pharmacokinetic profile |
| Carboxamide Linker Alteration | Change rigidity and spatial orientation | Optimized fit within a target's binding site |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To elucidate the precise mechanism of action of this compound, a systems biology approach using multi-omics technologies would be invaluable. This involves the large-scale analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in biological systems treated with the compound. While such studies have not been reported for this specific molecule, this approach is a frontier in mechanistic toxicology and pharmacology.
A hypothetical research plan would involve:
Proteomics: Utilizing mass spectrometry-based proteomics to identify proteins that directly bind to the compound or whose expression levels change upon treatment. This can reveal the primary molecular targets and affected cellular pathways.
Transcriptomics: Employing RNA-sequencing to analyze changes in gene expression, providing a broad overview of the cellular response to the compound.
Metabolomics: Assessing alterations in the metabolic profile of cells or organisms to understand the downstream functional consequences of the compound's activity.
Integrating these datasets would provide a comprehensive, unbiased view of the compound's biological effects, potentially uncovering novel mechanisms and identifying biomarkers of its activity.
Development of Advanced Delivery Systems for In Vitro Studies
The physicochemical properties of a compound, such as its solubility and stability, can significantly impact the reliability of in vitro experimental results. For this compound, future academic work could focus on developing advanced delivery systems to ensure consistent and effective concentrations in cell-based assays.
Potential in vitro delivery strategies include:
Nanoparticle Encapsulation: Formulating the compound within polymeric nanoparticles or liposomes could enhance its solubility in aqueous cell culture media and provide sustained release over the course of an experiment.
Solubilizing Excipients: Investigating the use of cyclodextrins or other pharmaceutically relevant excipients to improve aqueous solubility for more reliable dose-response studies.
Conjugation to Targeting Moieties: For target-specific in vitro models, conjugating the compound to a molecule that binds to a specific cell surface receptor could enhance its delivery to the target cells.
These advanced formulations would be critical for obtaining accurate and reproducible data in a preclinical research setting, though they are distinct from formulations intended for clinical administration.
Repurposing Strategies for Related Scaffolds
Drug repurposing, or finding new uses for existing compounds, is an efficient strategy in pharmaceutical research. The core structure of this compound, which combines a pyridine and a thiophene carboxamide moiety, is present in molecules investigated for a range of biological activities. Thiophene carboxamide derivatives have been explored for their potential as anticancer, antibacterial, and anti-inflammatory agents. mdpi.comnih.govmdpi.com
Future academic research could leverage computational and experimental screening approaches to explore the potential of this specific scaffold against a wide array of diseases. This could involve:
In Silico Screening: Using computational models to predict the binding of this compound to a large database of known drug targets.
Phenotypic Screening: Testing the compound in various disease-relevant cell-based assays (e.g., cancer cell proliferation, viral replication, inflammatory response) to identify unexpected activities.
Such studies could uncover entirely new therapeutic applications for this chemical scaffold, providing a rapid path for further development.
| Scaffold | Known Biological Activities of Derivatives | Potential Repurposing Areas |
| Thiophene Carboxamide | Anticancer, Antimicrobial, Anti-inflammatory mdpi.comnih.govmdpi.com | Neurodegenerative diseases, Metabolic disorders |
| Pyridine | Antibacterial, Anticancer, Antiviral mdpi.com | Cardiovascular diseases, Immunomodulation |
Collaborative Research Opportunities in Academia and Industry
The advancement of a promising compound from basic research to potential application is often accelerated through partnerships between academic institutions and the pharmaceutical industry. acs.orgresearchgate.net Such collaborations create a symbiotic relationship where academic innovation is paired with industrial resources and development expertise. acs.orgnih.gov
For a compound like this compound, collaborative opportunities could include:
Sponsored Research: An industrial partner could fund academic research into the compound's mechanism of action or the development of novel analogues in exchange for rights to any resulting intellectual property. nih.gov
Access to Compound Libraries: Pharmaceutical companies could provide academic labs with access to libraries of related compounds for screening, broadening the scope of research.
Joint Technology Development: Collaborations could focus on developing new technologies or assays relevant to the compound's biological targets. nih.gov
These partnerships are crucial for bridging the "translational gap" and moving fundamental scientific discoveries closer to practical application. researchgate.net Effective collaborations are typically built on shared goals, clear communication, and a mutual respect for the distinct expertise that each partner provides. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, and how can purity be ensured?
- Methodology : A common approach involves reacting thiophene-2-carbonyl chloride with pyridin-3-ylmethylamine in acetonitrile under reflux (1–2 hours), followed by solvent evaporation to obtain crystalline products. Purity is validated via HPLC (≥98%) and melting point analysis .
- Key Considerations : Monitor reaction progress via TLC and use stoichiometric excess of acyl chloride to drive the reaction to completion.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- IR spectroscopy to confirm amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- ¹H/¹³C NMR to verify thiophene (δ 6.8–7.5 ppm) and pyridine (δ 7.2–8.5 ppm) proton environments.
- CHN elemental analysis to validate empirical formulae (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the binding affinity of this compound to biological targets?
- Methodology : Use AutoDock Vina with:
- Scoring function : Improved accuracy for binding mode prediction via gradient optimization.
- Grid maps : Generated automatically around the target’s active site (e.g., enzymes like TrkB or ULK1).
- Multithreading : Enables rapid screening of ligand conformers (e.g., 8-core CPU reduces runtime by ~80%) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Methodology : Employ SHELXL for small-molecule refinement:
- Data quality : High-resolution (<1.0 Å) X-ray data reduces disorder modeling errors.
- Hydrogen placement : Use HFIX or DFIX commands to constrain geometrically idealized positions.
- Twinned data : Apply HKLF 5 in SHELXL to handle pseudo-merohedral twinning .
Q. How can contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Methodology :
- Dose-response assays : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial).
- Selectivity indexing : Compare therapeutic (e.g., MIC for E. coli) and toxic (e.g., LD₅₀ in HepG2) thresholds.
- SAR analysis : Modify substituents (e.g., pyridine vs. furan) to isolate activity pathways .
Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring.
- Crystallinity reduction : Amorphous solid dispersion via spray drying .
Q. How do supramolecular interactions in the crystal lattice influence physicochemical stability?
- Methodology : Analyze C–H⋯O/S interactions using Mercury software:
- Packing motifs : Identify chains or sheets (e.g., C8–H8⋯O5 in forms 1D chains).
- Hirshfeld surfaces : Quantify interaction contributions (e.g., S⋯H contacts ~12% in thiophene derivatives) .
Q. What computational tools are effective for assessing polymorphism risks?
- Methodology : Cross-reference with the Cambridge Structural Database (CSD) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
